2-Hydroxy Irinotecan-d10

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

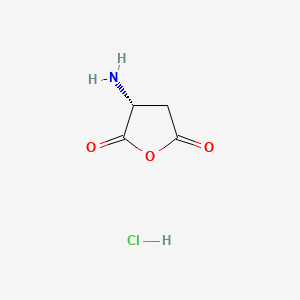

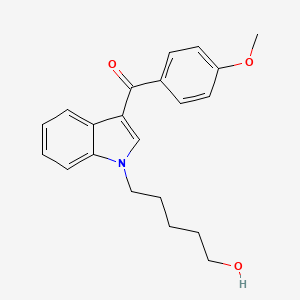

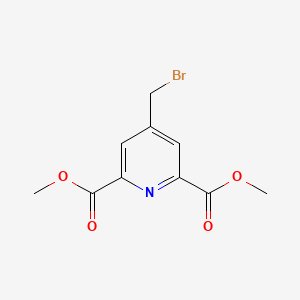

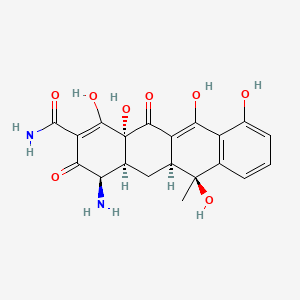

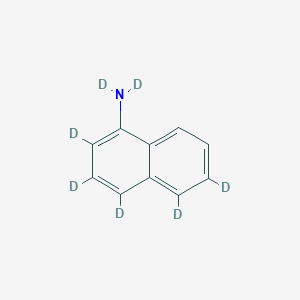

2-Hydroxy Irinotecan-d10 is a biochemical used for proteomics research . It is a derivative of the alkaloid camptothecin and functions as a prodrug . The molecular formula of this compound is C33H28D10N4O7, and it has a molecular weight of 612.74 .

Synthesis Analysis

The synthesis of 2-Hydroxy Irinotecan involves complex chemical processes including regioselective nitration and a SNAr displacement. A key precursor in its synthesis is 2-Amino-5-hydroxypropiophenone.Molecular Structure Analysis

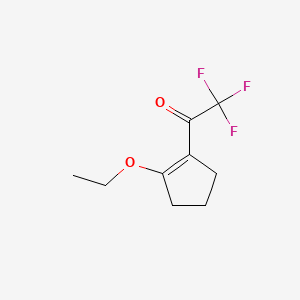

The molecular structure of 2-Hydroxy Irinotecan, like its parent compound irinotecan, features a lactone ring crucial for its activity as a topoisomerase inhibitor. This structure enables the drug to bind to the topoisomerase I-DNA complex, preventing the relegation of the single-strand breaks made by the topoisomerase enzyme, thus inhibiting DNA replication and transcription.Chemical Reactions Analysis

The active metabolite SN-38 undergoes further metabolism in the liver, primarily through glucuronidation by UDP-glucuronosyltransferase 1A1 (UGT1A1), to form SN-38G, a more water-soluble and less toxic form that can be excreted from the body. The presence of functional polymorphisms in the gene encoding UGT1A1 can significantly affect the pharmacokinetics and toxicity profile of irinotecan and its metabolites.Physical And Chemical Properties Analysis

The chemical properties of 2-Hydroxy Irinotecan, particularly its stability and reactivity, are influenced by its lactone ring and the hydroxyl group. The lactone ring is crucial for its binding to the topoisomerase I-DNA complex, while the hydroxyl group plays a significant role in its solubility and reactivity. The solubility of SN-38 is very low, which limits its clinical application.Mechanism of Action

Safety and Hazards

Future Directions

Irinotecan has been used in the treatment of various malignancies for many years . The pharmacogenetics of the drug is the crucial component of response to irinotecan . New formulations of the drug are being introduced to better deliver the drug and avoid potentially life-threatening side effects . The field of drug delivery is expanding rapidly, raising hope for more efficient anticancer therapies .

properties

CAS RN |

1346597-30-5 |

|---|---|

Molecular Formula |

C33H38N4O7 |

Molecular Weight |

612.749 |

InChI |

InChI=1S/C33H38N4O7/c1-3-21-22-15-20(44-32(41)36-13-10-19(14-28(36)38)35-11-6-5-7-12-35)8-9-26(22)34-29-23(21)17-37-27(29)16-25-24(30(37)39)18-43-31(40)33(25,42)4-2/h8-9,15-16,19,28,38,42H,3-7,10-14,17-18H2,1-2H3/t19?,28?,33-/m0/s1/i5D2,6D2,7D2,11D2,12D2 |

InChI Key |

DDBHYRUFETXXKP-YDCAFJPWSA-N |

SMILES |

CCC1=C2C=C(C=CC2=NC3=C1CN4C3=CC5=C(C4=O)COC(=O)C5(CC)O)OC(=O)N6CCC(CC6O)N7CCCCC7 |

synonyms |

4S)-4,11-Diethyl-4-hydroxy-9-[(2-hydroxy-4-piperidinopiperidino-d10)carbonyloxy]-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]-quinoline-3,14(4H,12H)-dione; Irinotecan 2-Hydroxy Impurity; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,8,14-Tridodecyl-5,11,17-tris[4-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-hexabenzocoronene](/img/structure/B584316.png)

![Ethyl 2-[4-[11,25,39-tris[4-(3,7-dimethyloctyl)phenyl]-20,34-bis[4-(2-ethoxy-2-oxoethyl)phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenyl]acetate](/img/structure/B584317.png)

![2-[2-[2-[4-[11,25,39-Tridodecyl-20,34-bis[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenoxy]ethoxy]ethoxy]ethanol](/img/structure/B584323.png)